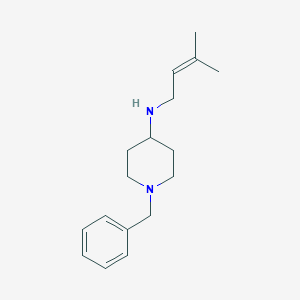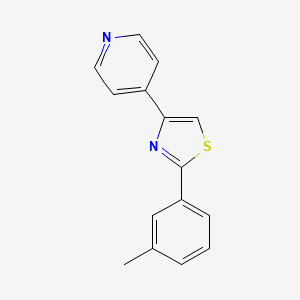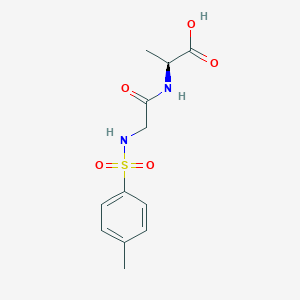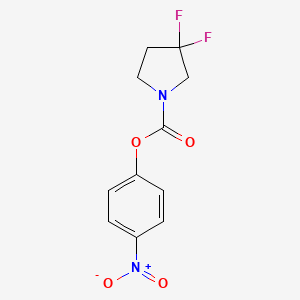
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with nitrophenyl and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3-Difluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The difluoromethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl chloroformate: Shares the nitrophenyl group but differs in its reactivity and applications.
3,3-Difluoropyrrolidine: Lacks the nitrophenyl group, resulting in different chemical properties and uses.
4-Aminophenyl 3,3-difluoropyrrolidine-1-carboxylate: A reduction product of the target compound with distinct biological activities.
Uniqueness: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is unique due to the combination of its nitrophenyl and difluoromethyl groups, which confer specific reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
920966-41-2 |
|---|---|
Molekularformel |
C11H10F2N2O4 |
Molekulargewicht |
272.20 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H10F2N2O4/c12-11(13)5-6-14(7-11)10(16)19-9-3-1-8(2-4-9)15(17)18/h1-4H,5-7H2 |
InChI-Schlüssel |
DZEIVAKMXBVBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


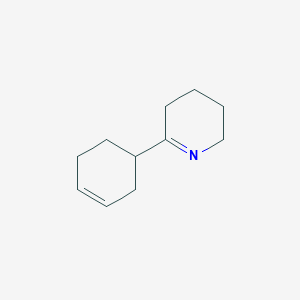
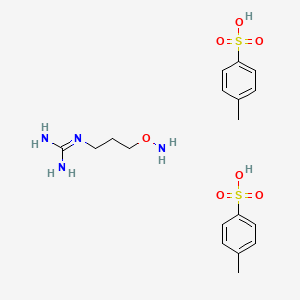
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)


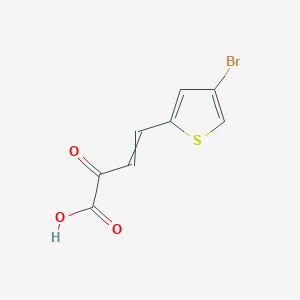
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
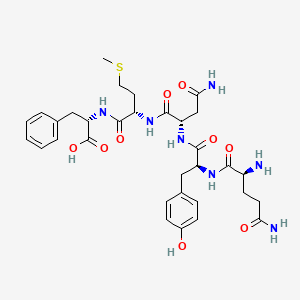

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
